molecular formula C15H15ClN2O4 B2948511 N-(4-chlorophenyl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine CAS No. 1022917-31-2

N-(4-chlorophenyl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine

Cat. No. B2948511
CAS RN: 1022917-31-2
M. Wt: 322.75
InChI Key: YJZZEUFDIYMTON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine (4-Cl-FMA) is an organic compound that has been studied for its potential use in scientific research applications. 4-Cl-FMA is a derivative of asparagine, which is a naturally occurring amino acid found in many proteins. This compound is of particular interest due to its ability to be synthesized in the laboratory, its relatively low cost, and its potential to be used in various biochemical and physiological studies.

Scientific Research Applications

N-(4-chlorophenyl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine has been studied for its potential use in scientific research applications. It has been used in studies of enzyme inhibition, protein-protein interactions, and protein structure. Additionally, it has been used in studies of the biochemical and physiological effects of various drugs.

Mechanism of Action

Advantages and Limitations for Lab Experiments

The primary advantage of using N-(4-chlorophenyl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine in laboratory experiments is its relatively low cost and easy synthesis. Additionally, it can be used to study the biochemical and physiological effects of various drugs, as well as the effects of enzyme inhibition. One limitation of using N-(4-chlorophenyl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine is that its effects on biochemical and physiological processes have not been extensively studied, so its effects on these processes in humans are not known.

Future Directions

For research involving N-(4-chlorophenyl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine include further study of its effects on biochemical and physiological processes, as well as its potential use in drug development. Additionally, further research could be conducted to explore the potential use of N-(4-chlorophenyl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine in the diagnosis and treatment of various diseases. Finally, further research could be conducted to explore the potential use of N-(4-chlorophenyl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine in the development of new drugs and therapies.

Synthesis Methods

N-(4-chlorophenyl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine can be synthesized in the laboratory through a reaction of alpha-asparagine and 4-chlorophenyl isocyanate. This reaction occurs in the presence of an acid catalyst, such as p-toluenesulfonic acid, at 100°C. The resulting compound is then purified through a process of column chromatography.

properties

IUPAC Name

4-(4-chloroanilino)-3-(furan-2-ylmethylamino)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O4/c16-10-3-5-11(6-4-10)18-15(21)13(8-14(19)20)17-9-12-2-1-7-22-12/h1-7,13,17H,8-9H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJZZEUFDIYMTON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(CC(=O)O)C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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